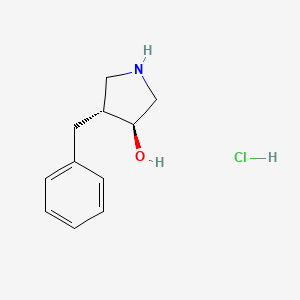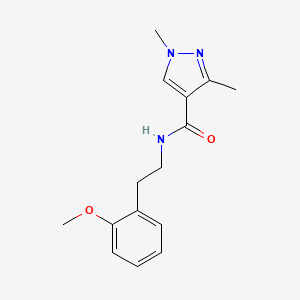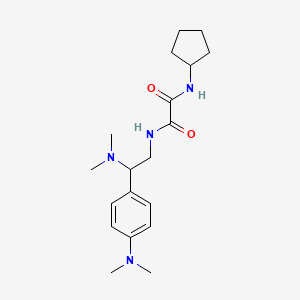
4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" is a complex organic molecule that appears to be related to various research areas, including synthetic organic chemistry and medicinal chemistry. The structure suggests the presence of a pyranone ring, a substituted pyrrolidine, and a bromo-methoxybenzoyl moiety. This compound could potentially be of interest due to its structural complexity and the presence of multiple functional groups that may impart diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where the functional groups play a crucial role in the reactivity and outcome of the synthetic pathways. For instance, the synthesis of pyrazolopyridines, as described in the synthesis of 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, involves decarboxylation and debenzylation steps . Although the compound is not directly related to this synthesis, the methodologies used, such as debenzylation with sodium in liquid ammonia, could be relevant for its synthesis, particularly if benzyl-protected intermediates are involved.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic methods and X-ray crystallography. For example, the second monoclinic polymorph of a pyrazolone derivative was characterized by its crystalline structure and the dihedral angles between its rings . The molecular structure of "4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" would likely be analyzed similarly to determine the orientation of its substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
The reactivity of a molecule like "4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one" can be inferred from reactions of structurally similar compounds. For instance, the reaction of ethyl β-methoxycrotonate with carbonyl compounds to give dihydropyranones suggests that the methoxy and pyranone functional groups in the compound of interest may undergo similar nucleophilic addition or cyclization reactions. Additionally, the presence of a bromo substituent could facilitate further functionalization through palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their functional groups and molecular structure. For example, the presence of hydroxyl groups can lead to hydrogen bonding, as seen in the pyrazolone derivative . The compound , with its methoxy, pyrrolidine, and pyranone groups, would likely exhibit a range of physical properties such as solubility in organic solvents and potential for intermolecular interactions. The chemical properties would include reactivity towards nucleophiles and electrophiles, as well as the potential for tautomerism or rearrangement reactions.
Propriétés
IUPAC Name |
4-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-11-7-14(9-17(21)24-11)25-13-5-6-20(10-13)18(22)15-8-12(23-2)3-4-16(15)19/h3-4,7-9,13H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAUPXVDBVUDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B2543831.png)
![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543832.png)

![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)



![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)
